Capivasertib targets a protein molecule called AKT, also known as protein kinase B or PKB. AKT plays a crucial role in cell growth and survival. In some cancers, the AKT signaling pathway is overactive, promoting uncontrolled cell division. Capivasertib acts as an inhibitor, binding to a specific site on AKT and blocking its activity. This disrupts the cancer cells' growth signals, potentially leading to cell death or growth arrest [].
Capivasertib is primarily being studied for the treatment of breast cancer, particularly estrogen receptor (ER)-positive, HER2-negative breast cancer. This type of breast cancer is often driven by an overactive AKT pathway, making Capivasertib a promising therapeutic candidate [].
The drug has shown promising results in clinical trials. The CAPtello-291 trial, a phase III study, investigated Capivasertib in combination with hormone therapy for patients with ER-positive, HER2-negative advanced breast cancer. The results demonstrated that Capivasertib significantly increased the time it took for the cancer to progress compared to hormone therapy alone [].
Capivasertib, also known by its brand name Truqap, is an orally administered medication primarily used for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer. This compound acts as a selective inhibitor of all three isoforms of serine/threonine kinase AKT (AKT1, AKT2, and AKT3), which are crucial in regulating various cellular processes including metabolism, proliferation, and survival . By inhibiting AKT, Capivasertib interferes with the signaling pathways that promote tumor growth and resistance to therapies.
As mentioned earlier, Capivasertib acts by inhibiting the AKT signaling pathway in cancer cells. AKT is involved in promoting cell proliferation, survival, and metabolism. By blocking AKT activation, Capivasertib disrupts these processes and hinders cancer cell growth [].
Studies have shown that Capivasertib can also inhibit other signaling pathways involved in cancer progression, potentially contributing to its effectiveness [].
Clinical trials have identified several adverse effects associated with Capivasertib treatment, including diarrhea, fatigue, nausea, and mouth sores. Less common side effects can include increased blood sugar, decreased white blood cell count, and rash.
Capivasertib is not recommended for pregnant or breastfeeding women due to potential harm to the fetus or infant [].
Capivasertib functions by binding to the active site of the AKT protein kinases, preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways that are often activated in cancer cells due to mutations or loss of function in tumor suppressor genes like phosphatase and tensin homolog (PTEN) . The chemical structure of Capivasertib is represented by the formula C21H25ClN6O2, with a molar mass of 428.92 g/mol .
The biological activity of Capivasertib has been demonstrated in clinical trials where it showed significant efficacy when combined with fulvestrant in patients with advanced breast cancer. The median progression-free survival was notably longer in patients receiving Capivasertib compared to those on placebo . Common adverse reactions include diarrhea, skin reactions, increased blood glucose levels, and hematological changes such as decreased lymphocytes and hemoglobin .
Capivasertib can be synthesized through a multi-step chemical process involving the formation of its pyrrolopyrimidine core structure. The synthesis typically includes:
Capivasertib is primarily indicated for use in combination with fulvestrant for patients with hormone receptor-positive, human epidermal growth factor receptor 2-negative locally advanced or metastatic breast cancer exhibiting specific genetic alterations (e.g., PIK3CA mutations) after prior endocrine therapy . Its approval by regulatory authorities like the United States Food and Drug Administration was based on its promising clinical efficacy.
Interaction studies have shown that Capivasertib is primarily metabolized by cytochrome P450 enzyme CYP3A4 and UDP-glucuronosyltransferase 2B7. This suggests potential drug-drug interactions with other medications that are substrates or inhibitors of these metabolic pathways . The compound's pharmacokinetics indicate a half-life of approximately 8.3 hours, which informs dosing regimens .
Several compounds exhibit similar mechanisms of action as Capivasertib. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Alpelisib | Selective inhibitor of phosphatidylinositol 3-kinase alpha | Approved for specific PIK3CA mutations only |
Everolimus | Inhibitor of mammalian target of rapamycin | Broad application in various cancers |
Pirtobrutinib | Bruton tyrosine kinase inhibitor | Targets B-cell malignancies |
Capivasertib stands out due to its comprehensive inhibition across all AKT isoforms, making it potentially effective in a broader range of tumors compared to more targeted therapies like alpelisib .
Irritant;Health Hazard